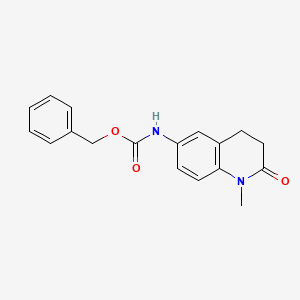![molecular formula C15H16N6O B12265886 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265886.png)
3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Méthoxypyrimidin-2-yl)pipérazin-1-yl]pyridine-2-carbonitrile est un composé chimique qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé présente un cycle pyridine substitué par une portion pipérazine, qui est en outre fonctionnalisée par un groupe méthoxypyrimidine. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-[4-(4-Méthoxypyrimidin-2-yl)pipérazin-1-yl]pyridine-2-carbonitrile implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyridine : Cela peut être réalisé par diverses méthodes, telles que la synthèse de la pyridine de Hantzsch.
Introduction de la portion pipérazine : Cette étape implique souvent des réactions de substitution nucléophile où un groupe partant approprié sur le cycle pyridine est remplacé par le groupe pipérazine.
Fonctionnalisation avec la méthoxypyrimidine : Cette étape peut être réalisée par substitution aromatique nucléophile ou d'autres réactions de couplage appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs efficaces, de conditions de réaction optimisées (température, pression, solvant) et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
3-[4-(4-Méthoxypyrimidin-2-yl)pipérazin-1-yl]pyridine-2-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains groupes fonctionnels au sein de la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogénures, les amines et les composés organométalliques peuvent être utilisés dans des conditions appropriées (par exemple, solvants, température).
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des groupes alkyle, aryle ou amino.
Applications de la recherche scientifique
Chimie : Le composé est utilisé comme brique élémentaire dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Il a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement de maladies telles que le cancer et les maladies infectieuses.
Industrie : Le composé peut trouver des applications dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 3-[4-(4-Méthoxypyrimidin-2-yl)pipérazin-1-yl]pyridine-2-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases ou d'autres enzymes impliquées dans les voies pathogènes, exerçant ainsi ses effets thérapeutiques.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-Méthoxypyrimidin-2-yl)pipérazin-1-yl]pyridine-4-carbonitrile
- 4-[(4-Méthoxypyrimidin-2-yl)amino]pipéridin-1-yl]méthyl]phénol
Unicité
3-[4-(4-Méthoxypyrimidin-2-yl)pipérazin-1-yl]pyridine-2-carbonitrile se distingue par sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C15H16N6O |
|---|---|
Poids moléculaire |
296.33 g/mol |
Nom IUPAC |
3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H16N6O/c1-22-14-4-6-18-15(19-14)21-9-7-20(8-10-21)13-3-2-5-17-12(13)11-16/h2-6H,7-10H2,1H3 |
Clé InChI |
XOQIVVGSTXWOAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B12265804.png)
![2-tert-butyl-1-[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12265813.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12265815.png)

![1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265830.png)
![2-tert-butyl-1-{1-[(pyridin-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12265832.png)
![6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265840.png)
![N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12265843.png)
![N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B12265851.png)
![3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12265854.png)

![4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one](/img/structure/B12265867.png)
![2-ethoxy-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B12265875.png)
![5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12265881.png)
